molecular formula C19H27N5O B7192758 N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide

N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide

Cat. No.: B7192758
M. Wt: 341.5 g/mol
InChI Key: NBPYZPKFIYZTHF-UHFFFAOYSA-N
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Description

N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a cyclopentylmethyl group and a benzotriazole moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-23-18-12-15(6-7-17(18)21-22-23)19(25)20-16-8-10-24(11-9-16)13-14-4-2-3-5-14/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPYZPKFIYZTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3CCN(CC3)CC4CCCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzotriazole moiety. The cyclopentylmethyl group is introduced through alkylation reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzotriazole moiety, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide
  • N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide

Uniqueness

N-[1-(cyclopentylmethyl)piperidin-4-yl]-3-methylbenzotriazole-5-carboxamide stands out due to its unique combination of a piperidine ring, cyclopentylmethyl group, and benzotriazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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